2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid
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Overview
Description
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid is a complex organic compound with a unique structure that includes multiple heteroatoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions that form the tricyclic structure with the oxa and thia groups.
Introduction of the sulfanyl groups: Thiol groups are introduced through nucleophilic substitution reactions.
Acetic acid functionalization: The acetic acid moiety is added through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Green chemistry principles: Minimizing waste and using environmentally benign solvents and reagents.
Continuous flow chemistry: Implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tricyclic core or the sulfanyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the tricyclic core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced tricyclic cores, modified sulfanyl groups.
Substitution products: Halogenated derivatives, substituted tricyclic cores.
Scientific Research Applications
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate: A closely related ester derivative.
12,12-dimethyl-8-oxa-11-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine: A similar compound with an amine group instead of the acetic acid moiety.
Uniqueness
The uniqueness of 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H16N2O3S3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C14H16N2O3S3/c1-14(2)4-7-8(5-19-14)22-12-10(7)11(21-6-9(17)18)15-13(16-12)20-3/h4-6H2,1-3H3,(H,17,18) |
InChI Key |
IXXWYVBNIBPYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SCC(=O)O)C |
Origin of Product |
United States |
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